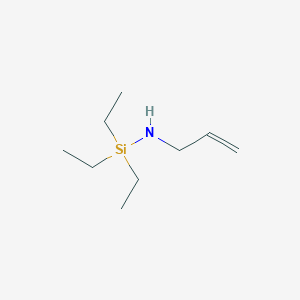
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and one prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine typically involves the reaction of triethylsilane with an appropriate allylamine derivative. One common method is the hydrosilylation reaction, where triethylsilane reacts with allylamine in the presence of a platinum catalyst. The reaction conditions usually involve moderate temperatures (50-100°C) and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanamines depending on the electrophile used.
Scientific Research Applications
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trimethyl-N-(prop-2-en-1-yl)silanamine
- 1,1,1-Trimethyl-N-phenyl-N-(prop-2-en-1-yl)silanamine
- N-(Prop-2-en-1-yl)acetamide
Uniqueness
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine is unique due to the presence of three ethyl groups bonded to the silicon atom, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its trimethyl and phenyl analogs. Additionally, the compound’s ability to form stable complexes with various substrates enhances its utility in diverse applications
Properties
CAS No. |
64128-86-5 |
|---|---|
Molecular Formula |
C9H21NSi |
Molecular Weight |
171.35 g/mol |
IUPAC Name |
N-triethylsilylprop-2-en-1-amine |
InChI |
InChI=1S/C9H21NSi/c1-5-9-10-11(6-2,7-3)8-4/h5,10H,1,6-9H2,2-4H3 |
InChI Key |
RHYZHFQFEVHPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


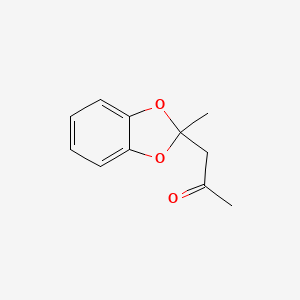

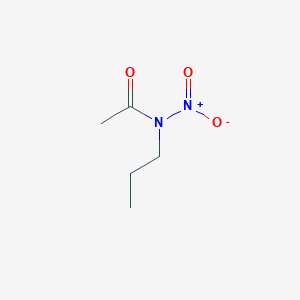
![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)
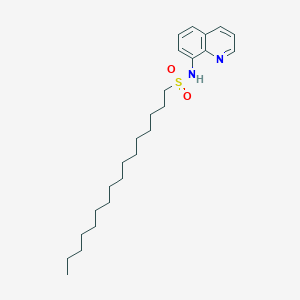
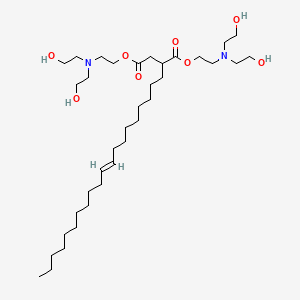
![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)
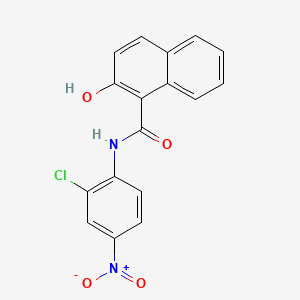
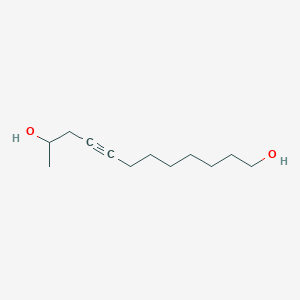
![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
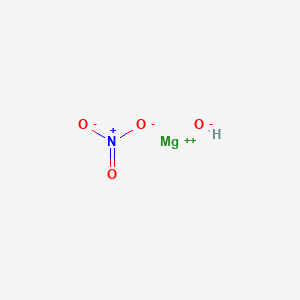
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)

![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)
